molecular formula C13H18ClN3O B13779896 5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride CAS No. 96732-15-9

5-((Diethylamino)methyl)-3-phenyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B13779896
CAS No.: 96732-15-9
M. Wt: 267.75 g/mol
InChI Key: OUBOOWFFUQGIDE-UHFFFAOYSA-N
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Description

Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride typically involves the cyclization of hydrazide substrates. Common reagents used in this process include phosphorus oxychloride, thionyl chloride, and polyphosphoric acid . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium chloride is unique due to its specific combination of diethylamino and phenyl groups attached to the oxadiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

96732-15-9

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

diethyl-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azanium;chloride

InChI

InChI=1S/C13H17N3O.ClH/c1-3-16(4-2)10-12-14-13(15-17-12)11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H

InChI Key

OUBOOWFFUQGIDE-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC1=NC(=NO1)C2=CC=CC=C2.[Cl-]

Origin of Product

United States

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